The compound is classified as an aromatic amine due to its structure, which includes a phenyl ring and an amino group. It is often utilized in pharmaceutical research and development due to its structural properties that can influence biological activity.
The synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline typically involves several key steps:
For example, a reported method involves dissolving 1-Methyl-4-(4-nitrophenyl)piperazine in ethyl acetate, followed by hydrogenation in the presence of Pd/C, yielding 2-Methyl-4-(4-methylpiperazin-1-yl)aniline with high yields (up to 99%) after purification .
The molecular structure of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline can be described as follows:
The compound's structure can be visualized using molecular modeling software or through computational chemistry techniques to analyze its conformational flexibility and potential interactions with biological targets.
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is involved in various chemical reactions, primarily due to its functional groups:
These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties or tailor it for specific applications .
Further studies are necessary to elucidate specific interactions and confirm its biological activity .
The physical and chemical properties of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline include:
These properties are crucial for determining the compound's behavior in biological systems and during pharmaceutical formulation .
2-Methyl-4-(4-methylpiperazin-1-yl)aniline has several potential applications:
The compound is systematically named as 2-methyl-4-(4-methylpiperazin-1-yl)aniline, with alternative designations including 2-amino-5-(4-methylpiperazin-1-yl)toluene and 1-(4-amino-3-methylphenyl)-4-methylpiperazine. Its molecular formula is C12H19N3, corresponding to a molecular weight of 205.30 g/mol [1] [2] [6]. The structure features a toluene backbone substituted with an amino group at position 1 and a 4-methylpiperazine moiety at position 4, creating a push-pull electronic system where the piperazine acts as an electron donor and the aniline can function as either a donor or acceptor depending on protonation state.
Table 1: Fundamental Chemical Properties of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Property | Value | Measurement Conditions |
---|---|---|
CAS Registry Number | 16154-71-5 | |
Density | 1.073 ± 0.06 g/cm³ | Predicted |
Boiling Point | 180°C | At 6 Torr (approximately 0.8 kPa) |
Predicted pKa | 7.89 ± 0.42 | Aqueous solution estimation |
Molecular Weight | 205.30 g/mol | |
Appearance | Crystalline solid | Varies from white to brown |
The piperazine ring adopts a chair conformation with the methyl group preferentially occupying an equatorial position, minimizing steric strain. The aniline nitrogen's nucleophilicity (pKa ~7.89) enables electrophilic aromatic substitution or diazotization reactions, while the tertiary piperazine nitrogen (pKa ~3-4 for conjugate acid) facilitates salt formation or coordination chemistry. This bifunctional nature creates unique reactivity landscapes exploitable in multi-step syntheses. The SMILES representation (CC1=C(C=CC(=C1)N2CCN(CC2)C)N and InChIKey (DTEFRDRZJUCTLM-UHFFFAOYSA-N) provide unambiguous identifiers for computational chemistry applications [6] [4].
The emergence of 2-methyl-4-(4-methylpiperazin-1-yl)aniline as a synthetic target parallels the mid-20th century expansion of piperazine chemistry in drug discovery. Initially synthesized through classical nucleophilic aromatic substitution (SNAr), early routes involved reacting 4-fluoro-3-methylnitrobenzene with N-methylpiperazine under harsh conditions (120-150°C, polar aprotic solvents), followed by reduction of the nitro group using tin(II) chloride or catalytic hydrogenation [2]. These methods suffered from poor regioselectivity, over-reduction side products, and challenging purification requirements due to residual metal catalysts.
The 1990s witnessed significant methodological refinements coinciding with the compound's adoption as a key intermediate in antipsychotic drug manufacturing. Catalytic transfer hydrogenation techniques emerged, utilizing ammonium formate with palladium on carbon, which offered improved chemoselectivity and avoided high-pressure equipment. Microwave-assisted synthesis further revolutionized the SNAr step, reducing reaction times from hours to minutes while enhancing yields from ~65% to >85% [4]. Contemporary approaches emphasize atom economy and green chemistry principles, exemplified by one-pot sequential SNAr-hydrogenation processes that minimize solvent consumption and isolate intermediates.
Table 2: Evolution of Synthetic Methods for 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Synthetic Era | Methodology | Key Advances | Limitations |
---|---|---|---|
1960s-1980s | Classical SNAr followed by reduction | Established foundational chemistry | Low yields; metal contamination |
1990s-2000s | Catalytic transfer hydrogenation | Improved selectivity; milder conditions | Catalyst cost; scale-up challenges |
2010-Present | Microwave-assisted SNAr with hydrogenation | Rapid synthesis; higher purity | Specialized equipment requirements |
2-Methyl-4-(4-methylpiperazin-1-yl)aniline serves as a privileged building block in constructing complex pharmacophores, particularly for psychotropic agents. Its molecular architecture aligns perfectly with the structural requirements of dopamine receptor modulators, where the aniline moiety enables ring closure to form tricyclic systems, while the piperazine segment interacts with G-protein coupled receptors. Most notably, it functions as the central precursor for aripiprazole synthesis—a third-generation antipsychotic—where it undergoes sequential reactions including bromination, Suzuki coupling, and alkylation to assemble the complete drug molecule [2] [8].
Beyond antipsychotics, this intermediate features in synthesizing experimental kinase inhibitors and antimicrobial agents, leveraging its ability to impart water solubility via protonation while maintaining membrane permeability in neutral form. The synthetic versatility is demonstrated through:
Table 3: Pharmaceutical Applications and Economic Considerations
Application Context | Role in Synthesis | Economic Indicators |
---|---|---|
Aripiprazole production | Core aromatic building block | Bulk pricing: $113-$237 per gram [2] [8] |
Kinase inhibitor development | Scaffold for functional group elaboration | R&D quantities: $45-$200 per 50-500mg |
Antimicrobial research | Precursor to quinolone hybrids | Technical grade cost: ~$202 per gram |
Supply chain dynamics reflect significant regional variations, with primary manufacturers concentrated in China offering bulk quantities (≥1kg) at competitive pricing, while North American and European suppliers focus on research-scale quantities with stringent analytical documentation [4] [8]. Intellectual property considerations remain crucial, as evidenced by patent restrictions noted in ChemicalBook listings, highlighting the compound's proprietary status in specific therapeutic applications [4]. The continuous exploration of novel derivatives underscores its enduring value in addressing complex medicinal chemistry challenges, particularly in CNS drug discovery where molecular properties must satisfy stringent blood-brain barrier permeability requirements.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0